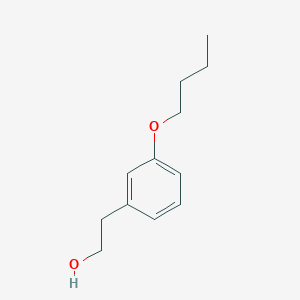

2-(3-Butoxyphenyl)ethanol

Description

2-(3-Butoxyphenyl)ethanol is a phenolic ethanol derivative characterized by a butoxy (–O–C₄H₉) substituent at the meta position of the phenyl ring and a hydroxyl-bearing ethyl chain. This compound combines the lipophilic butoxy group with the polar ethanol moiety, influencing its solubility, reactivity, and biological interactions. It serves as an intermediate in pharmaceutical and organic synthesis, particularly in the development of quinoline derivatives (e.g., 2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid) . Its structure-activity relationships are critical for applications in medicinal chemistry and material science.

Properties

IUPAC Name |

2-(3-butoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-9-14-12-6-4-5-11(10-12)7-8-13/h4-6,10,13H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCPEALMBGPMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the reduction of 2-(3-butoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert solvent like tetrahydrofuran or ethanol, and the product is isolated through extraction and purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of catalyst, solvent, and reaction conditions is optimized to ensure high yield and purity of the product. Industrial production often employs continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(3-butoxyphenyl)acetaldehyde or 2-(3-butoxyphenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield 2-(3-butoxyphenyl)ethane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

Oxidation: 2-(3-butoxyphenyl)acetaldehyde, 2-(3-butoxyphenyl)acetic acid.

Reduction: 2-(3-butoxyphenyl)ethane.

Substitution: Various substituted phenyl ethanol derivatives.

Scientific Research Applications

2-(3-Butoxyphenyl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Butoxy vs. Methoxy: The butoxy group in 2-(3-Butoxyphenyl)ethanol increases lipophilicity (logP ~5.2) compared to methoxy analogs (e.g., 3-methoxyphenyl ethanol, logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .

- Bromo/Nitro Groups: Bromo and nitro substituents (e.g., 2-(3-Bromophenyl)ethanol and 2-(3-Nitrophenyl)ethanol) introduce steric bulk and electronic effects, altering reactivity in Suzuki couplings or nitro-reduction reactions .

Tyrosinase Inhibition (Based on )

Toxicological Profiles

- 2-Butoxyethanol: Well-documented hematotoxicity (hemolysis) and hepatotoxicity in rodents; OSHA exposure limit: 25 ppm .

- Acetate Derivatives: 2-Butoxyethanol acetate shows understudied toxicity profiles, highlighting the need for comparative studies on esterified forms .

Biological Activity

2-(3-Butoxyphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 192.26 g/mol

The compound features a butoxy group attached to a phenolic structure, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes and interfere with metabolic processes.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. They can scavenge free radicals, thus protecting cells from oxidative damage. In vitro assays such as the DPPH radical scavenging assay have been employed to evaluate the antioxidant capacity of similar compounds. The results typically show a dose-dependent response, indicating that higher concentrations of the compound lead to increased antioxidant activity.

Neuroprotective Effects

Some studies suggest that derivatives of butoxyphenyl ethanol may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could have implications for conditions such as neurodegenerative diseases, where oxidative stress plays a critical role.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli growth with MIC values below 0.1 mg/mL for related compounds. |

| Study 2 | Investigate antioxidant properties | Demonstrated a DPPH scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid. |

| Study 3 | Assess neuroprotective effects | Found that compounds similar to this compound reduced neuronal apoptosis in vitro under oxidative stress conditions. |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature allows penetration into bacterial membranes, leading to cell lysis.

- Free Radical Scavenging : The phenolic hydroxyl groups donate electrons, neutralizing free radicals.

- Enzyme Inhibition : Certain derivatives may inhibit enzymes involved in oxidative stress pathways, providing neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.